molecular formula C20H17N3O4 B5530473 N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide

Cat. No.: B5530473
M. Wt: 363.4 g/mol
InChI Key: OPRLOSOZPUQWEJ-UHFFFAOYSA-N
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Description

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide is a complex organic compound that features a furan ring, a quinazolinone core, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the methoxybenzamide group. Key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: This step often involves the use of furan derivatives and coupling reactions.

    Attachment of the Methoxybenzamide Group: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and quinazolinone derivatives.

    Reduction: Tetrahydroquinazolinones.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

    Biological Studies: Used in the investigation of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.

    Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one.

    Benzamide Derivatives: Compounds like N-(2-methoxyphenyl)benzamide.

Uniqueness

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide is unique due to its combination of a furan ring, a quinazolinone core, and a methoxybenzamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-26-18-6-3-2-5-13(18)19(25)23-20-21-11-14-15(22-20)9-12(10-16(14)24)17-7-4-8-27-17/h2-8,11-12H,9-10H2,1H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRLOSOZPUQWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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